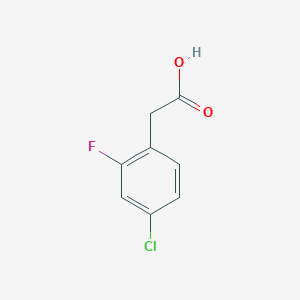

4-Chloro-2-fluorophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAZXGAJEGPUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373949 | |

| Record name | 4-Chloro-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194240-75-0 | |

| Record name | 4-Chloro-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-fluorophenylacetic Acid (CAS Number: 194240-75-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in the development of novel therapeutics. The document details its physicochemical properties, synthesis, spectroscopic characterization, and significant role in the synthesis of potent sodium channel blockers.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 194240-75-0 | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Physical Form | Solid | - |

| Melting Point | 113-115 °C | - |

| Boiling Point (Predicted) | 287.3 ± 25.0 °C | - |

| Solubility | Slightly soluble in DMSO and Methanol; Slightly soluble in water. | - |

Synthesis and Experimental Protocols

A general experimental protocol for the hydrolysis of a related compound, benzyl cyanide to phenylacetic acid, can be adapted.[3] This method typically involves heating the nitrile with a strong acid or base.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Phenylacetic Acid Synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-(4-chloro-2-fluorophenyl)acetonitrile.

-

Hydrolysis: Add a solution of aqueous sulfuric acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water).

-

Heating: Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and poured into cold water. The precipitated crude product is collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the pure product.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature or common databases. The following sections provide an overview of the expected spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to the presence of both chloro and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretching band, a sharp C=O stretching band, and C-O stretching vibrations. Aromatic C-H and C=C stretching bands, as well as C-Cl and C-F stretching vibrations, are also anticipated.

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature of the mass spectrum. Fragmentation patterns will likely involve the loss of the carboxylic acid group and other fragments from the aromatic ring.

Biological Activity and Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmacologically active molecules, particularly potent and broad-spectrum state-dependent sodium channel blockers.[1][3] These blockers are of significant interest for the treatment of various pain states, including neuropathic, inflammatory, and postsurgical pain.

Signaling Pathway in Pain Treatment:

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. In chronic pain states, these channels can become hyperexcitable. By blocking these channels in a state-dependent manner (i.e., preferentially blocking channels that are frequently open or inactivated, which is more common in hyperactive neurons), drugs can selectively target pathological neuronal activity while minimizing effects on normal neuronal function.

Caption: Role of this compound in the synthesis of sodium channel blockers.

One notable example is the synthesis of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, a compound that has shown significantly higher potency and faster binding kinetics compared to existing drugs like carbamazepine and lamotrigine.[1] The use of this compound as a key building block highlights its importance in the development of next-generation analgesics with potentially improved efficacy and a better therapeutic index.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 194240-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, is a compound of interest in chemical and pharmaceutical research. Its structural features, including the presence of chlorine and fluorine atoms on the phenyl ring, are anticipated to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and potential biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimentally determined data is available, several parameters are based on predictive models and require experimental verification for confirmation.

Table 1: Physicochemical Data for this compound

| Property | Value | Data Type | Source |

| IUPAC Name | 2-(4-Chloro-2-fluorophenyl)acetic acid | N/A | [1] |

| CAS Number | 194240-75-0 | N/A | [2][3][4] |

| Molecular Formula | C₈H₆ClFO₂ | N/A | [2][4] |

| Molecular Weight | 188.58 g/mol | N/A | [2][4] |

| Melting Point | 113-115 °C | Experimental | [5] |

| Boiling Point | 287.3 ± 25.0 °C | Predicted | [5] |

| Density | 1.417 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | 3.89 ± 0.10 | Predicted | [5] |

| Aqueous Solubility | Slightly soluble in water | Qualitative | [5] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | Qualitative | [5] |

| logP (Octanol-Water Partition Coefficient) | Not Found | N/A |

Experimental Protocols

To facilitate rigorous and reproducible research, this section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Steps (General Procedure):

-

Reduction of 4-Chloro-2-fluoroacetophenone: 4-Chloro-2-fluoroacetophenone is reduced to 1-(4-chloro-2-fluorophenyl)ethanol using a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Conversion to Acetonitrile: The resulting alcohol is converted to the corresponding alkyl halide, which is then subjected to nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield (4-chloro-2-fluorophenyl)acetonitrile.

-

Hydrolysis to Carboxylic Acid: The nitrile is hydrolyzed to the carboxylic acid by heating with an aqueous acid, such as sulfuric acid. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by recrystallization.

Melting Point Determination

The melting point is a crucial indicator of purity.

Caption: Workflow for melting point determination.

Detailed Protocol: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is then placed in a melting point apparatus.[6] The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]

Boiling Point Determination

For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition.

Caption: Workflow for boiling point determination.

Detailed Protocol: A small amount of the substance is placed in a fusion tube, and a sealed capillary tube is inverted within it.[8] The assembly is heated in a suitable apparatus, such as a Thiele tube, along with a thermometer.[8] The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted.[8] The apparatus is then allowed to cool, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[10] The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.[11] The pH is recorded after each incremental addition of the base. A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[8][12]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Caption: Workflow for aqueous solubility determination.

Detailed Protocol: An excess amount of the solid compound is added to a known volume of water in a flask.[13][14] The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15] After equilibration, the solution is filtered or centrifuged to remove any undissolved solid.[16] The concentration of the dissolved compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13][16]

logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity.

Caption: Workflow for logP determination.

Detailed Protocol: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.[17][18] A known amount of this compound is dissolved in one of the phases, and the two phases are mixed in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.[17] The two phases are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical method.[18] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[19]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, signaling pathways, or mechanism of action of this compound. However, research on other halogenated phenylacetic acid derivatives suggests potential biological effects. For instance, some halogenated phenylacetic acid derivatives of progesterone have been investigated as potential progesterone receptor antagonists.[11] It is known that halogenated organic compounds can exhibit a range of biological activities and toxicities, often related to their persistence and potential for bioaccumulation.[10][15][20] Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is available, further empirical studies are necessary to validate the predicted values and to fully characterize this compound. The detailed experimental protocols provided herein offer a framework for such investigations. Moreover, the absence of data on its biological activity presents an open area for future research, which could uncover novel applications for this molecule in drug discovery and other scientific fields.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. 194240-75-0 | this compound - Capot Chemical [capotchem.com]

- 3. CAS 194240-75-0 | this compound [sancaiindustry.com]

- 4. scbt.com [scbt.com]

- 5. 194240-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. byjus.com [byjus.com]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum [chemicalbook.com]

Structural Analogs of 4-Chloro-2-fluorophenylacetic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships

This technical guide provides a comprehensive overview of the structural analogs of 4-Chloro-2-fluorophenylacetic acid, a scaffold of significant interest in the development of novel anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds. The information presented herein is curated from scientific literature and is intended to facilitate the design and development of next-generation therapeutic agents.

Core Concepts and Biological Rationale

Phenylacetic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of these molecules. The 4-chloro-2-fluoro substitution pattern, in particular, has been explored for its potential to enhance anti-inflammatory activity.

Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs can be achieved through several established synthetic routes. A common and versatile method involves the hydrolysis of the corresponding benzyl cyanide precursor.

General Synthetic Workflow

Biological Activity of 4-Chloro-2-fluorophenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of phenylacetic acid represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide focuses on the biological activities of derivatives of 4-Chloro-2-fluorophenylacetic acid, a core structure of interest in the development of novel therapeutic agents. This document will provide an in-depth overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of various derivatives related to this compound.

Table 1: Anticancer Activity of Phenylacetamide and Pyridazinone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2b | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | [1] |

| 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 80 | [1] |

| 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | 100 | [1] |

| 18 | 4-chloro-2-mercaptobenzenesulfonamide derivative | HOP-62 (Non-small cell lung) | 0.05 | [2] |

| 18 | 4-chloro-2-mercaptobenzenesulfonamide derivative | HCT-116 (Colon) | 0.33 | [2] |

| 18 | 4-chloro-2-mercaptobenzenesulfonamide derivative | 786-0 (Renal) | 1.08 | [2] |

| 18 | 4-chloro-2-mercaptobenzenesulfonamide derivative | M14 (Melanoma) | 1.08 | [2] |

| 4g | 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one | HEP3BPN 11 (Liver) | Close to Methotrexate | [3] |

| 4i | 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one | MDA 453 (Breast) | Close to Methotrexate | [3] |

Note: For compounds 4g and 4i, the original paper states inhibitory activity was very close to the standard, Methotrexate, without providing a specific IC50 value.[3]

Table 2: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |

| SP4 | 4-chlorophenyl | Not specified | Not specified | Not specified | [4] |

| SP5 | 4-bromophenyl | Not specified | Not specified | Not specified | [5] |

| SP6 | 4-fluorophenyl | Not specified | Not specified | Not specified | [5] |

Note: The referenced articles confirm antimicrobial activity for these compounds but do not provide specific MIC values in the accessible text. They highlight that halogenated p-substituted phenyl rings contribute to higher activity.[4][5]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of halogenated phenylacetic acids have demonstrated notable potential as anticancer agents. The mechanism of action for many of these compounds is linked to the induction of apoptosis.[1] For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range against prostate and breast cancer cells.[1]

Furthermore, more complex structures incorporating the 4-chloro-2-fluorophenyl moiety have been investigated. For example, a series of 4-chloro-2-mercaptobenzenesulfonamide derivatives displayed significant antitumor activity against a panel of human cancer cell lines, with one compound showing a GI50 of 0.05 µM against non-small cell lung cancer cells.[2] Additionally, pyridazinone derivatives containing a 3-chloro-4-fluorophenyl group have shown potent anticancer and antiangiogenic properties.[3]

Antimicrobial Activity

N-substituted chloroacetamides have been explored for their antimicrobial properties. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that these compounds are effective against Gram-positive bacteria like Staphylococcus aureus and moderately effective against the yeast Candida albicans.[5] The presence and position of halogen substituents on the phenyl ring are crucial for their biological activity, with para-substituted halogenated compounds showing high lipophilicity, which facilitates passage through the microbial cell membrane.[5]

Experimental Protocols

Synthesis of this compound Derivatives (General Workflow)

The synthesis of amide and ester derivatives of this compound typically follows a straightforward chemical pathway. The general workflow involves the activation of the carboxylic acid, followed by nucleophilic substitution with an appropriate amine or alcohol.

General synthetic workflow for derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target enzyme.

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test inhibitor. Allow for a pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Signaling Pathway

While specific signaling pathways for many this compound derivatives are still under investigation, a common mechanism for anticancer drugs involves the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, which can be triggered by cellular stress induced by cytotoxic compounds.

Simplified intrinsic apoptosis pathway.

Conclusion

Derivatives of this compound present a promising scaffold for the development of new therapeutic agents with a range of biological activities, including anticancer and antimicrobial effects. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The exploration of their mechanisms of action will be crucial for their future development as clinical candidates.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Chloro-2-fluorophenylacetic acid (CAS RN: 194240-75-0). Given the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document incorporates hazard information specific to this compound where available, supplemented with data from structurally similar halogenated phenylacetic acids to ensure a thorough understanding of the potential risks and necessary precautions. This guide is intended for use by trained professionals in a laboratory or research and development setting.

Chemical Identification and Physical Properties

A clear identification of the substance is the first step in ensuring safe handling.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 194240-75-0 |

| Molecular Formula | C₈H₆ClFO₂[1] |

| Molecular Weight | 188.58 g/mol [1] |

| Physical Form | Solid |

| Storage Temperature | Room temperature, sealed in a dry environment |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, strict adherence to PPE guidelines and the use of appropriate engineering controls are mandatory to minimize exposure.

| Control | Specification |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure.[2] |

| Eye/Face Protection | Chemical safety goggles or glasses are required. A face shield should be worn when there is a risk of splashing.[2] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use.[2] |

| Skin and Body Protection | A lab coat or other suitable protective clothing must be worn to prevent skin contact.[2] Safety shoes are also recommended.[2] |

| Respiratory Protection | In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator should be used.[2] |

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this chemical in a laboratory setting, emphasizing safety at each step.

References

Spectral Analysis of 4-Chloro-2-fluorophenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for 4-Chloro-2-fluorophenylacetic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, including 4-chlorophenylacetic acid and 2-fluorophenylacetic acid, and established principles of spectroscopic interpretation.

Predicted Spectral Data

The anticipated spectral data for this compound are summarized in the tables below. These values are estimations based on the effects of the chloro and fluoro substituents on the phenylacetic acid scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.35 - 7.45 | Doublet of doublets (dd) | J(H-F) ≈ 8.5, J(H-H) ≈ 2.0 |

| H-5 | 7.20 - 7.30 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 |

| H-6 | 7.10 - 7.20 | Triplet (t) | J(H-H) ≈ 8.5 |

| -CH₂- | 3.60 - 3.70 | Singlet (s) | N/A |

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The electronegative substituents will cause a downfield shift for the carbons to which they are attached.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | 130 - 135 |

| C-2 (C-F) | 158 - 162 (doublet, ¹JCF ≈ 240-250 Hz) |

| C-3 | 115 - 120 (doublet, ²JCF ≈ 20-25 Hz) |

| C-4 (C-Cl) | 133 - 137 |

| C-5 | 128 - 132 (doublet, ³JCF ≈ 5-10 Hz) |

| C-6 | 125 - 130 |

| -CH₂- | 40 - 45 |

| -COOH | 175 - 180 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid functional group and the substituted aromatic ring.[1][2][3]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

| O-H bend (out-of-plane) | 910 - 950 | Medium, Broad |

Mass Spectrometry (MS)

The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a significant M+2 isotope peak.

| m/z | Predicted Identity | Notes |

| 188/190 | [M]⁺ (Molecular ion) | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. |

| 143/145 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 108 | [M - COOH - Cl]⁺ or [M - COOH - F]⁺ | Subsequent loss of a halogen atom. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method) :

-

Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS) :

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.

-

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectral analysis of this compound.

References

Solubility Profile of 4-Chloro-2-fluorophenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorophenylacetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for process development, formulation design, and analytical method development. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. This technical guide provides a summary of the available solubility data for this compound and details the experimental protocols for its determination.

Quantitative and Qualitative Solubility Data

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative descriptions indicate that it is slightly soluble in dimethyl sulfoxide (DMSO), methanol, and water.[1]

To provide a comparative reference, the following table includes quantitative solubility data for the parent compound, phenylacetic acid, in several common organic solvents. This information can offer insights into the potential solubility behavior of its substituted derivatives.

Table 1: Solubility of Phenylacetic Acid in Various Solvents at 25 °C

| Solvent | Molar Solubility (mol/L) |

| Chloroform | 4.422 |

| Acetylene Tetrachloride | 4.513 |

| Trichlorethylene | 3.29 |

| Pentachloroethane | 3.252 |

| Carbon Tetrachloride | 1.842 |

| Tetrachloroethylene | 1.558 |

Data sourced from PubChem.[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a variety of research and development activities. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (compatible with the solvent) may be necessary.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not degrade the compound).

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus its initial weight.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

-

Shake-Flask Method with UV/Vis Spectrophotometry or HPLC Analysis

The shake-flask method is a common and reliable technique for determining equilibrium solubility. The concentration of the dissolved solute in the saturated solution is determined using an analytical technique such as UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method.

-

-

Sample Preparation:

-

After reaching equilibrium, carefully withdraw a sample of the clear supernatant.

-

Dilute the sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Analysis by UV/Vis Spectrophotometry:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of UV-visible wavelengths.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve (absorbance vs. concentration).

-

Sample Analysis: Measure the absorbance of the diluted sample from the saturated solution at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

-

-

Analysis by HPLC:

-

Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area or peak height versus concentration.

-

Sample Analysis: Inject the diluted sample from the saturated solution into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the solubility of the original saturated solution by applying the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the shake-flask method coupled with analytical quantification.

References

The Versatility of 4-Chloro-2-fluorophenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-2-fluorophenylacetic acid and its derivatives have emerged as pivotal building blocks in the landscape of medicinal chemistry. The strategic incorporation of chlorine and fluorine atoms onto the phenylacetic acid scaffold imparts unique physicochemical properties that enhance biological activity, metabolic stability, and binding affinity to various pharmacological targets. This technical guide delves into the significant applications of this versatile precursor in the synthesis of potent therapeutic agents, with a focus on Aurora kinase inhibitors, MDM2-p53 interaction inhibitors, and anti-angiogenic pyridazinone derivatives. We will explore the synthetic routes, quantitative biological data, and the signaling pathways modulated by these compounds.

Core Applications of this compound Derivatives

The 4-chloro-2-fluorophenyl moiety has been successfully integrated into a variety of drug candidates, demonstrating its broad utility in targeting diverse disease areas.

Aurora Kinase Inhibitors for Oncology

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The 4-chloro-2-fluorophenyl group has been a key component in the design of potent Aurora kinase inhibitors.

| Compound | Target | IC50 (nM) | Reference |

| 1 | Aurora A | 38.6 ± 7.0 | [1] |

| 2 (4-chloro-3-fluorophenyl derivative) | Aurora A | 52.2 ± 8.1 | [1] |

| 3 (4-chloro-2,3-difluorophenyl derivative) | Aurora A | 64.9 ± 13.7 | [1] |

| 4 (lacking fluorine) | Aurora A | - | [1] |

The following diagram illustrates the central role of Aurora A kinase in the mitotic process, a pathway that is a key target for the synthesized inhibitors.

References

The Architectural Versatility of 4-Chloro-2-fluorophenylacetic Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design. Among these, 4-Chloro-2-fluorophenylacetic acid has emerged as a versatile and highly valuable scaffold. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts distinct electronic properties and metabolic stability to derivative molecules. This technical guide provides an in-depth exploration of this compound as a pivotal building block, focusing on its application in the synthesis of biologically active heterocyclic compounds, particularly pyrazolone derivatives. This document will detail the synthetic pathways, provide experimental protocols, and present quantitative data to support its utility in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 194240-75-0 | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Melting Point | 113-115 °C | [3] |

| Boiling Point | 287.3±25.0 °C (Predicted) | [3] |

| Density | 1.417±0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.89±0.10 (Predicted) | [3] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Slightly soluble in water, DMSO, and Methanol | [3] |

Synthetic Applications: The Gateway to Pyrazolone Heterocycles

A primary application of this compound lies in its conversion to pyrazolone derivatives. These five-membered heterocyclic compounds are prevalent in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial and anti-inflammatory effects.[4][5][6] The synthetic strategy hinges on the transformation of the parent acetic acid into a reactive β-keto ester intermediate, which then undergoes a cyclocondensation reaction with a hydrazine derivative.

Logical Workflow for Pyrazolone Synthesis

The following diagram illustrates the general synthetic workflow from this compound to a pyrazolone derivative.

Caption: General synthetic pathway to pyrazolone derivatives.

Key Experimental Protocols

This section provides detailed methodologies for the key transformations involved in the synthesis of pyrazolone derivatives from this compound.

Step 1: Esterification of this compound

Objective: To convert the carboxylic acid to its corresponding ethyl ester, rendering the α-carbon susceptible to enolization for the subsequent Claisen condensation.

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2-(4-chloro-2-fluorophenyl)acetate. The product can be purified by vacuum distillation.

Step 2: Claisen Condensation to Form the β-Keto Ester

Objective: To synthesize the key β-keto ester intermediate through a Claisen condensation reaction.[3][7][8]

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To a stirred solution of Ethyl 2-(4-chloro-2-fluorophenyl)acetate (1.0 eq) and ethyl acetate (1.1 eq) in an inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add the sodium ethoxide solution dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC indicates the consumption of the starting ester.

-

Cool the reaction mixture in an ice bath and acidify with a dilute aqueous acid (e.g., 1 M HCl) to a pH of ~4-5.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate. This intermediate is often used in the next step without further purification.

Step 3: Cyclocondensation with Hydrazine to Yield the Pyrazolone

Objective: To construct the pyrazolone ring via the reaction of the β-keto ester with hydrazine hydrate.[9]

Procedure:

-

Dissolve the crude Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (1.0 eq) in glacial acetic acid or ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 1-(4-Chloro-2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following table summarizes typical yields for the synthesis of pyrazolone derivatives, based on analogous reactions reported in the literature. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Reaction Step | Product | Typical Yield (%) |

| Esterification | Ethyl 2-(4-chloro-2-fluorophenyl)acetate | 85-95 |

| Claisen Condensation | Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | 70-85 |

| Cyclocondensation | 1-(4-Chloro-2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 75-90 |

Biological Significance and Signaling Pathways

While specific signaling pathway data for derivatives of this compound is not extensively available in the public domain, the broader class of pyrazolone derivatives is known to exhibit significant biological activities. For instance, certain pyrazolone-based compounds have demonstrated antimicrobial properties by potentially inhibiting essential enzymes in bacterial or fungal metabolic pathways.[10][11] Others have shown anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.

Hypothesized Mechanism of Action for Anti-inflammatory Pyrazolones

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by pyrazolone derivatives with anti-inflammatory activity.

Caption: Potential inhibition of the COX pathway by pyrazolones.

Conclusion

This compound stands as a potent and adaptable building block in the arsenal of the modern synthetic chemist. Its utility in the construction of pyrazolone-based heterocyclic systems, which are known to possess a range of biological activities, makes it a molecule of significant interest for drug discovery and development. The synthetic routes outlined in this guide are robust and high-yielding, offering a clear pathway to novel molecular entities. Further investigation into the specific mechanisms of action and signaling pathways of its derivatives will undoubtedly continue to fuel innovation in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 4-Chloro-2-fluorophenylacetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid. While its specific discovery and detailed historical timeline are not extensively documented in publicly available literature, its structural similarity to other fluorinated and chlorinated phenylacetic acid derivatives suggests its importance as a chemical intermediate, particularly in the synthesis of pharmaceuticals. This technical guide consolidates available data on its physicochemical properties, outlines a probable synthetic route based on established chemical reactions, and explores its potential biological significance in the context of drug discovery.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is critical for its application in chemical synthesis and for predicting its behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 194240-75-0 | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Melting Point | 113-115 °C | [2] |

| Boiling Point | 287.3±25.0 °C (Predicted) | [2] |

| Density | 1.417±0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.89±0.10 (Predicted) | [2] |

| Appearance | White to Off-White Solid | [2] |

| Water Solubility | Slightly soluble | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach involves the conversion of 4-chloro-2-fluoroacetophenone to a thioamide via the Willgerodt-Kindler reaction, followed by hydrolysis to yield the final carboxylic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the Willgerodt-Kindler reaction followed by hydrolysis of the resulting thioamide.

Step 1: Synthesis of 4-Chloro-2-fluorophenylthioacetamide (Willgerodt-Kindler Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-fluoroacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude thioamide can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of 4-Chloro-2-fluorophenylthioacetamide

-

Reaction Setup: Suspend the purified 4-chloro-2-fluorophenylthioacetamide in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to reflux until the evolution of ammonia ceases, indicating the completion of hydrolysis. This can take several hours.

-

Acidification: After cooling the reaction mixture, acidify it with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a solvent mixture such as toluene/heptane.

Potential Applications in Drug Development

Phenylacetic acid derivatives, particularly halogenated ones, are important intermediates in the synthesis of various pharmaceuticals. For instance, the structurally related 4-fluorophenylacetic acid is a key building block for non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

Aryl propionic acid derivatives, a class of compounds to which this compound is related, are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[5] These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Inferred Biological Pathway: COX Inhibition

The likely mechanism of action for anti-inflammatory drugs derived from this compound would involve the inhibition of the cyclooxygenase (COX) pathway, similar to other NSAIDs.

Caption: Inhibition of the COX pathway by NSAIDs.

Conclusion

This compound, while not a widely studied compound in its own right, represents a potentially valuable building block in medicinal chemistry. Its synthesis can be reliably achieved through established organic reactions. Based on the known biological activities of structurally similar compounds, it is a promising precursor for the development of novel anti-inflammatory agents and other therapeutic molecules. Further research into the synthesis of derivatives of this compound and their biological evaluation is warranted to fully explore their therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. 194240-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Synthesis of 4-Chloro-2-fluorophenylacetic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in the development of various pharmaceuticals, can be achieved through several reliable synthetic routes. This document provides detailed application notes and experimental protocols for two primary methods: the hydrolysis of 4-chloro-2-fluorobenzyl cyanide and the Grignard reaction of a 4-chloro-2-fluorobenzyl halide with carbon dioxide.

Introduction

This compound is a valuable building block in medicinal chemistry, contributing to the synthesis of a range of biologically active molecules. Its structural features, including the halogenated phenyl ring, make it a crucial component in the design of compounds with specific pharmacological profiles. The selection of a synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two methods detailed below offer robust and adaptable approaches for its preparation.

Method 1: Hydrolysis of 4-Chloro-2-fluorobenzyl Cyanide

This classic method involves the conversion of the nitrile group of 4-chloro-2-fluorobenzyl cyanide to a carboxylic acid through acid-catalyzed hydrolysis. This approach is often favored for its straightforward procedure and relatively high yields.

Experimental Protocol

Materials:

-

4-chloro-2-fluorobenzyl cyanide

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, a mixture of deionized water and concentrated sulfuric acid is carefully prepared. For every 1 mole of 4-chloro-2-fluorobenzyl cyanide, a typical ratio would be approximately 7-8 moles of sulfuric acid and 25-30 moles of water.

-

Addition of Nitrile: The 4-chloro-2-fluorobenzyl cyanide is slowly added to the stirred acidic solution. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

Hydrolysis: The reaction mixture is heated to reflux (typically 100-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice. The precipitated crude this compound is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product is dissolved in a suitable organic solvent like toluene and washed with water. The organic layer is then extracted with an aqueous solution of sodium bicarbonate. The aqueous layer, containing the sodium salt of the product, is separated and then acidified with hydrochloric acid to precipitate the pure this compound.

-

Drying: The purified product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 85-95% | Adapted from general benzyl cyanide hydrolysis procedures.[1][2] |

| Purity (by HPLC) | >98% | General expectation for this method after purification. |

| Reaction Time | 2-4 hours | Based on similar hydrolysis reactions.[1] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound via hydrolysis.

Method 2: Grignard Reaction with Carbon Dioxide

This method involves the formation of a Grignard reagent from a 4-chloro-2-fluorobenzyl halide (bromide or chloride) and its subsequent reaction with carbon dioxide (dry ice) to yield the desired carboxylic acid. This is a powerful C-C bond-forming reaction.

Experimental Protocol

Materials:

-

4-chloro-2-fluorobenzyl bromide (or chloride)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl, e.g., 1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Schlenk line or nitrogen balloon setup

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation: A three-necked flask is flame-dried under a stream of nitrogen and charged with magnesium turnings and a small crystal of iodine. A solution of 4-chloro-2-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: The Grignard solution is cooled in an ice bath. Crushed dry ice is added portion-wise to the stirred solution. An excess of dry ice is used to ensure complete reaction. The mixture is stirred until it reaches room temperature.

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine. The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-80% | Adapted from general Grignard carboxylation procedures. |

| Purity (by HPLC) | >99% | General expectation for this method after purification. |

| Reaction Time | 2-3 hours | Based on similar Grignard reactions. |

Experimental Workflow

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 114-117 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.35 (m, 2H, Ar-H), 7.05-7.15 (m, 1H, Ar-H), 3.70 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.8, 160.5 (d, J=245 Hz), 131.5 (d, J=5 Hz), 129.0 (d, J=8 Hz), 124.5 (d, J=15 Hz), 117.0 (d, J=25 Hz), 39.5 |

| IR (KBr, cm⁻¹) | 3100-2900 (br, O-H), 1710 (C=O), 1590, 1490 (C=C), 1240 (C-F), 820 (C-Cl) |

| Mass Spectrum (EI, m/z) | 188 (M⁺), 143, 125 |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Concentrated acids and Grignard reagents are corrosive and/or highly reactive and should be handled with extreme care.

-

Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Dry ice should be handled with appropriate cryogenic gloves to prevent frostbite.

These detailed protocols and application notes provide a comprehensive guide for the successful synthesis and characterization of this compound, a crucial intermediate for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Quantification of 4-Chloro-2-fluorophenylacetic Acid

These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. This method allows for the direct analysis of the compound without the need for derivatization.

Experimental Protocol

a. Instrumentation and Columns:

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., ODS-C18, 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.

b. Mobile Phase and Elution:

-

Mobile Phase A: 0.1% Formic acid in water. The use of volatile acids like formic acid ensures compatibility with mass spectrometry if LC-MS analysis is desired.[1][2]

-

Mobile Phase B: Acetonitrile.

-

Elution Mode: Isocratic or gradient elution can be employed. A good starting point for isocratic elution is a 60:40 (v/v) mixture of Mobile Phase B and Mobile Phase A.[1] The ratio can be optimized to achieve a suitable retention time and separation from potential impurities.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 264 nm, where phenylacetic acid derivatives exhibit strong absorbance.[1]

c. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

d. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC)

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

HPLC Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar and non-volatile nature of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis.[3] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for this purpose.[3]

Experimental Protocol

a. Instrumentation:

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

-

Column: A low to mid-polarity column, such as a 5% phenyl methylpolysiloxane phase column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

b. Derivatization Protocol (Extractive Alkylation):

-

Sample Preparation: Prepare an aqueous solution of the sample or standard containing this compound.

-

pH Adjustment: Adjust the pH of the aqueous solution to ~7.0 with a suitable buffer (e.g., phosphate buffer).

-

Extraction and Derivatization: In a vial, add the aqueous sample, an extraction solvent (e.g., toluene), and the derivatizing reagent, pentafluorobenzyl bromide (PFBBr), along with a phase-transfer catalyst.[4]

-

Reaction: Cap the vial and heat at 60-80 °C for 30-60 minutes with vigorous stirring.

-

Phase Separation: After cooling, the organic layer containing the PFB-derivative is separated and used for GC-MS analysis.

c. GC-MS Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

d. Data Analysis:

-

Identify the PFB-derivative of this compound based on its retention time and mass spectrum.

-

For quantification, use SIM mode monitoring characteristic ions of the derivative.

-

Construct a calibration curve using derivatized standards and perform quantification as described for the HPLC method.

Quantitative Data Summary (GC-MS)

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

GC-MS Derivatization and Analysis Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound after PFBBr derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.

Experimental Protocol

a. LC Conditions:

-

The LC conditions (instrumentation, column, mobile phase, flow rate) can be similar to the HPLC-UV method described above. The use of a volatile buffer like formic or acetic acid is crucial for MS compatibility.[1]

b. MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-